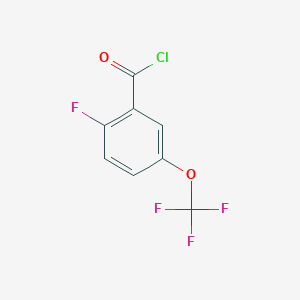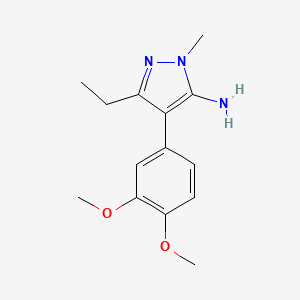
2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a useful research compound. Its molecular formula is C8H3ClF4O2 and its molecular weight is 242.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Nucleosides
A key application of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is in the synthesis of fluorinated nucleosides, such as the preparation of [18F]‐labeled 2′‐deoxy‐2′‐fluoro‐5‐methyl‐1‐β‐D‐arabinofuranosyluracil ([18F]‐FMAU), a compound used in radiolabeling for PET imaging. This process involves several steps, including the reaction with tetrabutylammonium[18F]fluoride, bromination, and coupling with protected thymine, resulting in radiolabeled FMAU with high radiochemical purity and specific activity (Alauddin, Conti, & Fissekis, 2002).
Formation of Quinazolinones
Another application is in the synthesis of 4(3H)-quinazolinones via cyclocondensation reactions. 2-Fluoro substituted benzoyl chlorides, like this compound, are reacted with 2-amino-N-heterocycles to yield quinazolinones in moderate yields. These compounds precipitate directly from the reaction mixture, facilitating easy purification. Some of these quinazolinones have shown moderate activity against tumor cell lines, highlighting their potential pharmaceutical significance (Deetz, Malerich, Beatty, & Smith, 2001).
Synthesis of α-trifluoromethyl α-amino acids
The compound also serves as a precursor in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. These amino acids are synthesized through rearrangements of 5-fluoro-4-trifluoromethyl-1,3-oxazoles. This process demonstrates the compound's utility in producing amino acids substituted with trifluoromethyl groups, which are valuable in medicinal chemistry and drug design (Burger et al., 2006).
Probing DNA Transition
This compound derivatives have been utilized in the study of B/Z-DNA transitions. Specifically, 5-fluoro-2′-deoxycytidine, a compound synthesized from 5-fluoro-2′-deoxyuridine and derivatives of this compound, has been employed in 19F NMR spectroscopy to explore DNA conformational changes. This research underscores the compound's role in advancing our understanding of genetic material's structural dynamics (Solodinin, Gautrais, Ollivier, & Yan, 2019).
Heterocyclic Synthesis
The compound is instrumental in heterocyclic chemistry, facilitating the synthesis of various heterocycles. For instance, its reaction with oxygen nucleophiles through nucleophilic vinylic substitution (S(N)V) reactions has been explored to synthesize 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This showcases its versatility in creating fluorinated heterocycles, which are crucial for developing novel therapeutic agents and materials with unique properties (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).
Wirkmechanismus
The specific mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzoyl Chloride depends on the specific context in which it is used. As a building block in pharmaceutical synthesis, its mechanism of action would be determined by the specific reactions it undergoes to form the final active compound .
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(1-2-6(5)10)15-8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQPJSTXNSFZCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251097 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-89-8 |
Source


|
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)








![[3-(3-Methoxy-phenyl)-pyrazol-1-yl]-acetic acid](/img/structure/B1309819.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
